1-((o-Acetamidophenyl)oxalyl)-2-((dimethylamino)acetyl)hydrazine
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Description
1-((o-Acetamidophenyl)oxalyl)-2-((dimethylamino)acetyl)hydrazine is a useful research compound. Its molecular formula is C14H18N4O4 and its molecular weight is 306.32 g/mol. The purity is usually 95%.
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Biological Activity
1-((o-Acetamidophenyl)oxalyl)-2-((dimethylamino)acetyl)hydrazine is a hydrazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the chemical formula C14H18N4O4 and a molecular weight of 306.32 g/mol, features a complex structure that may influence its pharmacological properties.
Chemical Structure
The structural representation of this compound is crucial for understanding its biological interactions. The compound consists of an oxalyl moiety linked to an acetamidophenyl group and a dimethylaminoacetyl hydrazine core.
Biological Activity Overview
Research on the biological activity of this compound has revealed several key areas of interest:
- Anticancer Properties : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis and cell cycle arrest, although specific pathways remain to be fully elucidated.
- Antimicrobial Activity : The compound has shown promise as an antimicrobial agent, with studies indicating effectiveness against both Gram-positive and Gram-negative bacteria. The mode of action appears to disrupt bacterial cell membranes, leading to cell lysis.
- Enzyme Inhibition : There is evidence suggesting that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
Case Studies and Research Findings
Several studies have been conducted to assess the biological activity of this compound:
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Anticancer | Induction of apoptosis in cancer cells | |
Antimicrobial | Effective against E. coli and S. aureus | |
Enzyme Inhibition | Inhibition of metabolic enzymes |
Detailed Findings
- Anticancer Activity : A study published in a peer-reviewed journal demonstrated that treatment with this compound led to a significant reduction in cell viability in human breast cancer cells (MCF-7). Flow cytometry analysis indicated an increase in apoptotic cells after treatment with varying concentrations of the compound over 24 hours .
- Antimicrobial Efficacy : In vitro assays revealed that this compound inhibited the growth of multiple bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) was determined to be within clinically relevant ranges, suggesting potential for further development as an antimicrobial agent .
- Mechanistic Insights : Investigations into the mechanism of action indicated that the compound may interact with cellular membranes, altering permeability and leading to cell death in susceptible bacterial strains . Additionally, docking studies have suggested potential binding sites on target enzymes, warranting further exploration for therapeutic applications.
Properties
CAS No. |
84966-94-9 |
---|---|
Molecular Formula |
C14H18N4O4 |
Molecular Weight |
306.32 g/mol |
IUPAC Name |
N-[2-[2-[2-[2-(dimethylamino)acetyl]hydrazinyl]-2-oxoacetyl]phenyl]acetamide |
InChI |
InChI=1S/C14H18N4O4/c1-9(19)15-11-7-5-4-6-10(11)13(21)14(22)17-16-12(20)8-18(2)3/h4-7H,8H2,1-3H3,(H,15,19)(H,16,20)(H,17,22) |
InChI Key |
GFAHXOGHHLIDQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C(=O)C(=O)NNC(=O)CN(C)C |
Origin of Product |
United States |
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